5-Dimethylphosphoryl-2-methylpyrimidin-4-amine
Description
5-Dimethylphosphoryl-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a dimethylphosphoryl group at the 5-position and a methyl group at the 2-position. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance.
Properties
IUPAC Name |
5-dimethylphosphoryl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N3OP/c1-5-9-4-6(7(8)10-5)12(2,3)11/h4H,1-3H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQYMUQCUVXSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418642-39-2 | |
| Record name | 5-(dimethylphosphoryl)-2-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Dimethylphosphoryl-2-methylpyrimidin-4-amine involves specific synthetic routes and reaction conditions. One common method includes the use of 2-cyanoacetamide as a starting material, which undergoes three chemical transformations in continuous flow devices . The process involves specific types of flow reactors for each reaction step, achieving high yields and efficiency . Industrial production methods may vary, but they typically follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
5-Dimethylphosphoryl-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrimidine ring or the phosphoryl group .
Scientific Research Applications
This compound has gained significant attention in scientific research due to its potential biological activity and various applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties . In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 5-Dimethylphosphoryl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways . It may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on the pyrimidine ring critically influence reactivity, solubility, and biological activity. Below is a comparison of key structural analogs:
Key Observations :
- Phosphoryl Group : The dimethylphosphoryl group in the target compound is strongly electron-withdrawing, which may increase electrophilicity at adjacent positions compared to electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃). This property could enhance reactivity in nucleophilic substitution or phosphorylation reactions .
- These groups are common in kinase inhibitors and antiviral agents .
- Methoxy and Methyl Groups : Methoxy and methyl substituents improve lipophilicity and metabolic stability, making them prevalent in drug candidates .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : Phosphoryl groups enhance water solubility via hydrogen bonding, contrasting with chloro or methyl groups, which increase lipophilicity. For instance, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine () is likely less polar than the phosphorylated analog .
- Stability : Electron-withdrawing groups like phosphoryl or sulfonyl may reduce ring stability under acidic or oxidative conditions compared to methoxy or methyl substituents .
Biological Activity
5-Dimethylphosphoryl-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyrimidine ring. Its chemical formula is , and it is known for its ability to interact with various biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in inflammatory and cancerous cells.
- Interaction with Molecular Targets : It interacts with molecular targets involved in cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies and Experimental Data
Several studies have examined the effects of this compound on different biological systems:
- In Vitro Studies : In cell line studies, the compound showed a dose-dependent inhibition of cell growth in several cancer types, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models have reported that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
- Comparative Analysis : When compared to similar compounds, such as 2,5-Dimethylpyrimidin-4-amine, this compound exhibited enhanced potency against specific targets, highlighting its superior efficacy.
Table 1: Comparative Biological Activity of this compound
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | High | 10 |
| 2,5-Dimethylpyrimidin-4-amine | Low | Moderate | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
